molecular formula C12H26O2Si B3046692 Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- CAS No. 127010-22-4

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-

Cat. No.: B3046692
CAS No.: 127010-22-4
M. Wt: 230.42 g/mol
InChI Key: YYUODOUSPSBQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is a chemical compound with the molecular formula C12H26O2Si It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a dimethoxy(2-methylpropyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- typically involves the reaction of cyclohexane with a silylating agent such as dimethoxy(2-methylpropyl)silane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a Lewis acid such as boron trifluoride etherate to enhance the silylation process.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different degrees of saturation.

Scientific Research Applications

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- has several applications in scientific research:

    Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups during chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug delivery systems where silyl groups are used to modify the solubility and stability of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products and polymers.

Mechanism of Action

The mechanism of action of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for protecting functional groups in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silyl ethers, silyl amines, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, isobutyl-
  • Cyclohexane, (2-methylpropyl)-
  • Cyclohexane, dimethoxyethylsilyl-

Uniqueness

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is unique due to the presence of the dimethoxy(2-methylpropyl)silyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of hydrophobic drugs and materials.

Properties

IUPAC Name

cyclohexyl-dimethoxy-(2-methylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-11(2)10-15(13-3,14-4)12-8-6-5-7-9-12/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUODOUSPSBQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C1CCCCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561159
Record name Cyclohexyl(dimethoxy)(2-methylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127010-22-4
Record name Cyclohexyl(dimethoxy)(2-methylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl-iso-butyl dimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an inert gas, 24.3 g magnesium chips (1.0 mol) were combined with about 10 ml methyl-tert-butylether, an iodine crystal and 3.6 g cyclohexylchloride (0.03 mol). To start the reaction, a solution of 152.0 g isobutyltrimethoxysilane (0.85 mol) and 115.0 g cyclohexylchloride (0.97 mol) in 130 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. At the end of this addition, the reaction was allowed to reflux for two more hours. After cooling the reaction mixture, 4.8 g methanol (0.15 mol) was added, stirred for a few minutes and then the precipitate was removed by filtration. The filter cake was washed with several portions of methyl-tert-butylether. The solvent was evaporated from the combined filtrates by water vacuum. The remaining residue consisted of 192.5 g (98.4% of the theoretical yield) isobutylcyclohexyldimethoxysilane which had a purity of 98% according to GC. Isobutyldicyclohexylmethoxysilane was not detected by GC.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
152 g
Type
reactant
Reaction Step Four
Quantity
115 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under an inert gas, 152.0 g isobutyltrimethoxy silane (0.85 mol) was dissolved in 50 ml diethylether. While stirring, 667 ml of a 1.5 molar solution of cyclohexylmagnesiumchloride in ether was added dropwise to the solution at a rate to maintain a moderate reflux. At the end of the addition, the reaction was continued under reflux for several hours. After cooling the reaction mixture, 4.8 g methanol (0.15 mol) was added, stirred for a few minutes and then the resulting precipitate was removed by filtration. The filter cake was washed with several portions of diethylether. The solvent was then evaporated from the combined filtrates using a water aspirator. The remaining residue consisted of 192.7 g (98.4% of the theoretical yield) isobutylcyclohexyldimethoxysilane, which had a purity of 98% according to gas chromatography (GC). Isobutyldicyclohexylmethoxysilane was not detected by GC.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 2
Reactant of Route 2
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 4
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 5
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 6
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.